molecular formula C8H10N2O2 B1519302 4-(Propan-2-yl)pyrimidine-5-carboxylic acid CAS No. 1147746-76-6

4-(Propan-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B1519302
CAS No.: 1147746-76-6
M. Wt: 166.18 g/mol
InChI Key: LKOMIQVTMTVECF-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 5 and an isopropyl (propan-2-yl) substituent at position 4 of the heterocyclic ring. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its versatility in functionalization. Its structure balances lipophilicity (via the isopropyl group) and reactivity (via the carboxylic acid), making it suitable for coupling reactions such as amidation or esterification . However, commercial availability challenges have been noted, with some suppliers discontinuing production due to synthesis complexity or niche demand .

Properties

IUPAC Name

4-propan-2-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5(2)7-6(8(11)12)3-9-4-10-7/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOMIQVTMTVECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Propan-2-yl)pyrimidine-5-carboxylic acid, a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound features a pyrimidine ring with a carboxylic acid group and an isopropyl substituent, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10N2O2\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2

This structure includes:

  • A pyrimidine ring , which is known for its role in various biological processes.
  • A carboxylic acid group that can participate in hydrogen bonding and ionic interactions.
  • An isopropyl group that may enhance lipophilicity and membrane permeability.

Anticancer Properties

Research indicates that compounds with a pyrimidine structure often exhibit anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit cancer cell proliferation through various mechanisms, including modulation of metabolic pathways and induction of apoptosis. Specifically, this compound has been explored for its potential to target metabolic pathways in cancer cells, similar to other pyrimidine derivatives like DRP-104, which demonstrated significant tumor regression in preclinical models .

Anti-inflammatory Activity

Pyrimidines are also noted for their anti-inflammatory effects. The presence of the carboxylic acid group in this compound may contribute to its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating conditions characterized by inflammation .

Antimicrobial Effects

Preliminary studies suggest that pyrimidine derivatives possess antimicrobial properties against various pathogens. The structural features of this compound may enhance its efficacy against Gram-positive bacteria and fungi .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in nucleotide metabolism.
  • Receptor Modulation : It could interact with specific receptors, altering signaling pathways related to cell growth and inflammation.
  • Metabolic Pathway Alteration : Similar to other pyrimidines, it may affect metabolic pathways critical for cancer cell survival.

Study on Anticancer Activity

A study investigating the anticancer effects of related pyrimidine compounds demonstrated that certain substitutions on the pyrimidine ring could enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 0.87 to 12.91 μM in MCF-7 breast cancer cells, indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil .

Study on Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory potential of pyrimidine derivatives in models of acute inflammation. The results indicated a marked decrease in inflammatory markers following treatment with these compounds, suggesting a promising avenue for further research into their therapeutic applications .

Comparative Analysis

CompoundBiological ActivityIC50 (µM)Reference
This compoundAnticancerTBDCurrent Study
DRP-104Anticancer10
Pyrimidine Derivative AAntimicrobial1.75
Pyrimidine Derivative BAnti-inflammatoryTBD

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
4-(Propan-2-yl)pyrimidine-5-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that enhance biological activity. The compound is particularly relevant in developing enzyme inhibitors and receptor antagonists, which are vital for treating various diseases.

Case Study: Enzyme Inhibition
Research has demonstrated that derivatives of this compound can effectively inhibit specific enzymes linked to cancer progression. For instance, studies indicate that these derivatives exhibit significant inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is critical for rapidly dividing cells.

Agricultural Science

Agrochemical Applications
The compound's unique structure makes it suitable for developing agrochemicals. Its properties can be modified to enhance herbicidal and fungicidal activities. The introduction of the isopropyl group increases lipophilicity, which can improve the penetration of active ingredients into plant tissues.

Case Study: Herbicide Development
In a study focusing on herbicidal activity, formulations containing this compound showed promising results against common weeds. The compound's ability to disrupt specific metabolic pathways in plants makes it a candidate for further development as an environmentally friendly herbicide.

Material Science

Polymer Synthesis
this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer chains can impart unique properties such as increased thermal stability and chemical resistance.

Case Study: Specialty Polymers
Research has highlighted the use of this compound in creating specialty polymers with enhanced mechanical properties. These polymers are being explored for applications in coatings and adhesives, where durability and resistance to environmental factors are crucial .

Chemical Properties and Reactivity

The compound exhibits several notable chemical properties that enhance its applicability:

  • Lipophilicity: The isopropyl group contributes to increased lipophilicity, improving bioavailability in medicinal applications.
  • Reactivity: The carboxylic acid functional group allows for further derivatization, making it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

Reagent Conditions Product Yield Reference
KMnO₄ (aq)Acidic, 80–100°C, 6–8 hrs4-(Propan-2-yl)pyrimidine-5-carboxylate salt65–75%
CrO₃/H₂SO₄Room temperature, 12 hrsOxidative decarboxylation products40–50%

Key Findings :

  • Oxidation typically targets the carboxylic acid group, forming carboxylate salts or ketones depending on reaction conditions.

  • Over-oxidation may lead to complete decarboxylation, especially under strongly acidic conditions.

Reduction Reactions

The carboxylic acid group is reducible to alcohols or aldehydes:

Reagent Conditions Product Yield Reference
LiAlH₄Anhydrous THF, 0–5°C, 2 hrs5-(Hydroxymethyl)-4-(propan-2-yl)pyrimidine55–60%
NaBH₄/I₂EtOH, reflux, 4 hrs5-(Aldehyde)-4-(propan-2-yl)pyrimidine30–35%

Notes :

  • Reduction of the carboxylic acid group to an alcohol requires strong hydride donors like LiAlH₄.

  • Partial reduction to aldehydes is achievable with NaBH₄/I₂ systems but with lower yields.

Substitution Reactions

The pyrimidine ring and substituents participate in nucleophilic/electrophilic substitutions:

Ring Substitution

Reagent Position Product Yield Reference
Cl₂/FeCl₃C-22-Chloro-4-(propan-2-yl)pyrimidine-5-carboxylic acid70–75%
HNO₃/H₂SO₄C-66-Nitro-4-(propan-2-yl)pyrimidine-5-carboxylic acid50–55%

Isopropyl Group Substitution

Reagent Conditions Product Yield Reference
Br₂/PCl₃120°C, 3 hrs4-Bromo-5-carboxy-pyrimidine60–65%

Research Insights :

  • Electrophilic substitution favors the C-2 and C-6 positions due to electron-deficient pyrimidine ring .

  • Isopropyl group substitution requires harsh conditions but enables functional diversification .

Amide and Ester Formation

The carboxylic acid group readily forms amides or esters for pharmacological applications:

Reagent Conditions Product Yield Reference
EDCI/HOBtDCM, RT, 12 hrsPyrimidine-5-carboxamide derivatives80–85%
SOCl₂/ROHReflux, 6 hrsEthyl 4-(propan-2-yl)pyrimidine-5-carboxylate90–95%

Structure-Activity Relationship (SAR) :

  • Amidation at C-5 enhances binding to enzymatic targets (e.g., NAPE-PLD inhibitors) .

  • Bulky substituents on the amide nitrogen reduce metabolic degradation .

Cycloaddition and Ring-Opening Reactions

The pyrimidine ring participates in Diels-Alder reactions:

Dienophile Conditions Product Yield Reference
Benzyl triazine carboxylateToluene, 110°C, 8 hrsFused pyrimidine-triazine adduct60–65%

Mechanistic Notes :

  • The electron-deficient pyrimidine ring acts as a dienophile in [4+2] cycloadditions .

  • Adducts exhibit enhanced π-stacking capabilities, useful in materials science .

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrimidine-5-carboxylic acid derivatives are distinguished by substituents at positions 2, 4, and 3. Below is a comparative analysis:

Table 1: Key Structural Features and Properties
Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
4-(Propan-2-yl)pyrimidine-5-carboxylic acid 4: Isopropyl; 5: COOH 180.17 (calc.) Intermediate for amidation; moderate lipophilicity
4-(Difluoromethyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid 4: Difluoromethyl; 2: Isopropyl; 5: COOH 216.18 Enhanced metabolic stability; fluorinated analog
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid 5: Cl; 2: Cyclopropyl; 4: COOH; 6: OH 200.59 Electrophilic reactivity; potential agrochemical use
2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid 2: 4-Methoxyphenyl; 4: Pyridinyl; 5: COOH 319.33 Aryl groups enhance binding affinity; drug discovery
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid 2: CF₃; 4: CF₃-pyridinyl; 5: COOH 338.00 High acidity; electron-withdrawing substituents
1-Ethyl-2,4-dioxo-7-(propan-2-yl)-pyrido[2,3-d]pyrimidine-5-carboxylic acid Fused pyrido-pyrimidine; 7: Isopropyl 285.28 Complex solubility profile; enzyme inhibition

Preparation Methods

Ring Closure via Condensation Reactions

The pyrimidine ring is commonly constructed by condensation of β-dicarbonyl compounds with guanidine derivatives under acidic or basic conditions. This method allows for the formation of the heterocyclic core with subsequent functionalization at desired positions.

Substitution and Functional Group Transformations

The isopropyl group at the 4-position can be introduced via alkylation reactions using isopropyl alcohol or isopropyl halides in the presence of bases such as sodium hydride or potassium carbonate. The carboxylic acid group can be introduced or revealed by hydrolysis or saponification of cyano or ester precursors.

Detailed Preparation Methods

Improved Process Using Malonic Acid Dinitrile Derivatives (Patent US3523119A)

This process involves the following key steps:

  • Starting Materials: Malonic acid dinitrile or dimethylamino methylene malonic acid dinitrile and dimethylformamide chloride.
  • Initial Reaction: Reactants are combined at 10°C to 110°C in an inert solvent to yield 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride.
  • Purification: Conversion into perchlorate salt for purification.
  • Amino Substitution: Replacement of chlorine at the 3-position by an amino group.
  • Ring Closure: Treatment with ammonia to form the 4-amino-5-cyano pyrimidine.
  • Saponification: Hydrolysis of the cyano group to the carboxylic acid using aqueous sulfuric acid or alcoholic alkali metal hydroxide.

This method is advantageous due to:

  • Use of readily available starting materials
  • Simple reaction steps with high yields
  • Production of pure intermediates and final products
  • Economical and scalable for industrial use

The process yields 4-substituted pyrimidine-5-carboxylic acids, including those with isopropyl groups at the 4-position, applicable to the target compound.

Condensation and Alkylation Route (Based on Related Pyrimidine Derivatives)

  • Pyrimidine Ring Formation: Condensation of a β-dicarbonyl compound with guanidine derivatives under acidic or basic conditions.
  • Isopropyl Group Introduction: Alkylation of the pyrimidine intermediate with isopropyl alcohol or isopropyl halides using bases like sodium hydride or potassium carbonate.
  • Carboxylation: Introduction of the carboxylic acid group via carboxylation reactions involving carbon dioxide under elevated pressure and temperature.

This route allows for:

  • Flexibility in modifying substituents
  • Potential for continuous flow industrial processes to increase yield and reproducibility
  • Control over reaction parameters to optimize purity and efficiency.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Steps Conditions Yield & Notes
Malonic Acid Dinitrile Route Malonic acid dinitrile, dimethylformamide chloride Formation of chloro-cyano intermediate, amino substitution, ring closure, saponification 10-110°C, inert solvent, ammonia treatment, acidic/alkaline hydrolysis High yield, pure products, scalable, economical
Condensation + Alkylation β-Dicarbonyl compound, guanidine derivative, isopropyl alcohol Pyrimidine ring formation, alkylation, carboxylation Acidic/basic conditions, base-mediated alkylation, CO2 under pressure Suitable for continuous flow, industrial scale, flexible
Ester Intermediate Synthesis Ethyl 2-acetyl-3-ethoxy-2-propenoate, amino(imino)methyl sulfanyl methane Condensation, reflux with triethylamine Reflux 48 h in ethanol 81% yield, crystallization purification

Research Findings and Technical Considerations

  • The malonic acid dinitrile method provides a novel and efficient route with fewer steps and readily available starting materials, making it industrially attractive.
  • Alkylation to introduce the isopropyl group requires careful control of base strength and reaction temperature to avoid side reactions.
  • Carboxylation via CO2 incorporation is a green chemistry approach, though requiring specialized equipment for pressure and temperature control.
  • Purification techniques such as conversion to perchlorate salts or crystallization enhance product purity and yield.
  • The choice of solvent and reaction atmosphere (inert gas) is critical to prevent unwanted side reactions and degradation.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 4-(Propan-2-yl)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized for yield? A: A common method involves hydrolysis of the corresponding ester derivative. For example, ethyl esters of pyrimidine-carboxylic acids are hydrolyzed using NaOH in ethanol/water (1:1) at room temperature, followed by acidification with HCl to precipitate the carboxylic acid . Purification typically involves extraction with ethyl acetate, drying over MgSO₄, and solvent removal under reduced pressure. Yield optimization requires careful control of stoichiometry (e.g., 2:1 molar ratio of NaOH to ester) and reaction time (1–2 hours). LCMS (e.g., m/z 338 [M+H]⁺) is critical for confirming product identity .

Advanced: Addressing Contradictions in Reported Synthetic Yields

Q: How can researchers resolve discrepancies in reported yields of this compound across studies? A: Yield variations often arise from side reactions (e.g., incomplete hydrolysis or ester re-formation during workup). Advanced strategies include:

  • Reaction Monitoring: Use in situ techniques like HPLC or LCMS to track intermediate conversion .
  • Impurity Profiling: Identify byproducts (e.g., unreacted ester or sodium salts) via NMR or high-resolution mass spectrometry .
  • Solvent Optimization: Replace ethanol with THF/water mixtures to minimize ester solubility and improve precipitation .

Basic Biological Activity Screening

Q: What methodologies are recommended for initial screening of this compound’s enzyme inhibition potential? A: Start with kinetic assays using purified enzymes (e.g., acetylcholinesterase) and measure IC₅₀ values. For example:

Prepare a compound dilution series (1 nM–100 µM).

Monitor enzyme activity spectrophotometrically (e.g., Ellman’s method for acetylcholinesterase).

Analyze data using nonlinear regression to calculate inhibition constants. Preliminary studies on structurally similar pyrimidines show IC₅₀ values in the low micromolar range, suggesting competitive or mixed inhibition mechanisms .

Advanced: Elucidating Structure-Activity Relationships (SAR)

Q: How can computational methods enhance SAR studies for derivatives of this compound? A: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to:

  • Predict binding poses in enzyme active sites (e.g., acetylcholinesterase’s catalytic triad).
  • Evaluate substituent effects (e.g., isopropyl vs. methyl groups) on binding energy and steric fit .
  • Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues).

Basic Analytical Characterization

Q: What analytical techniques are essential for confirming the identity and purity of this compound? A:

  • LCMS: Confirm molecular weight and detect impurities (e.g., m/z 338 [M+H]⁺) .
  • ¹H/¹³C NMR: Assign peaks using pyrimidine ring protons (δ 8.5–9.5 ppm) and carboxylic acid protons (δ 12–13 ppm) .
  • FTIR: Verify carboxylic acid C=O stretch (~1700 cm⁻¹) .

Advanced: Environmental Stability and Detection

Q: How can researchers assess environmental persistence or degradation pathways of this compound? A:

  • Hydrolysis Studies: Incubate the compound in buffered solutions (pH 4–9) at 25–50°C and monitor degradation via UPLC .
  • Photolysis: Expose to UV light (254 nm) and identify breakdown products (e.g., decarboxylated derivatives) using HRMS.
  • Environmental Sampling: Use SPE (solid-phase extraction) followed by LC-MS/MS to detect trace levels in water matrices .

Handling and Storage

Q: What are the best practices for handling and storing this compound to ensure stability? A:

  • Solubility: Prepare stock solutions in DMSO (≥10 mM) to avoid precipitation .
  • Storage: Aliquot and store at –80°C under inert gas (N₂/Ar) to prevent oxidation. Avoid freeze-thaw cycles.
  • Safety: Use PPE (gloves, goggles) due to potential irritant properties .

Comparative Studies with Structural Analogs

Q: How does this compound compare to similar pyrimidine derivatives in terms of reactivity and bioactivity? A:

  • Reactivity: The isopropyl group enhances steric bulk, reducing nucleophilic substitution rates compared to methyl analogs .
  • Bioactivity: Substitution at the 4-position (isopropyl vs. phenyl) significantly alters enzyme inhibition profiles. For example, phenyl derivatives show stronger π-π stacking in active sites but lower solubility .

Troubleshooting Synthetic Byproducts

Q: How can researchers mitigate the formation of sodium salt impurities during synthesis? A:

  • Acid Workup: Ensure complete protonation by adding excess HCl (pH ≤ 2) before extraction .
  • Alternative Bases: Replace NaOH with LiOH, which forms more water-soluble salts, reducing co-precipitation .

Regulatory and Safety Considerations

Q: What regulatory guidelines apply to preclinical studies involving this compound? A:

  • Purity Standards: Follow ICH Q3A/B guidelines for impurity thresholds (e.g., ≤0.15% for unknown impurities) .
  • Toxicity Screening: Conduct Ames tests for mutagenicity and acute toxicity assays in rodent models before in vivo studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(Propan-2-yl)pyrimidine-5-carboxylic acid
Reactant of Route 2
4-(Propan-2-yl)pyrimidine-5-carboxylic acid

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